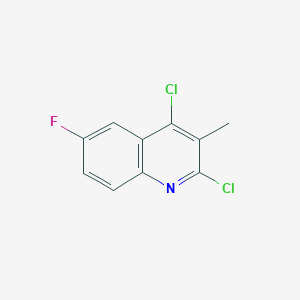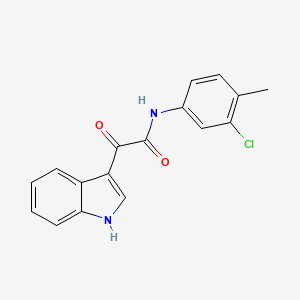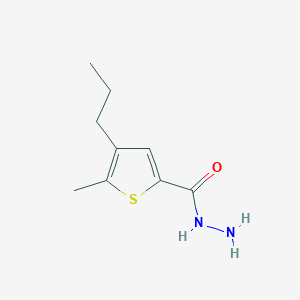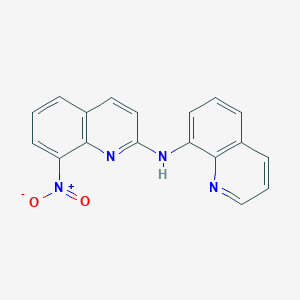![molecular formula C13H13N3O B2450686 N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide CAS No. 2128688-83-3](/img/structure/B2450686.png)
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as RQ-00203078 and is a member of the quinazoline family of compounds. In
作用机制
The mechanism of action of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves the inhibition of specific enzymes that play a critical role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which can help prevent the progression of Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is its potential applications in cancer research and the treatment of Alzheimer's disease. However, there are also some limitations to its use in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis method of this compound is complex and can be challenging to reproduce in a lab setting.
未来方向
There are several future directions for the research and development of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide. One of the primary areas of focus is the development of more efficient synthesis methods that can be used to produce the compound on a larger scale. Additionally, there is ongoing research into the potential applications of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research into the toxicity of the compound and its potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of Alzheimer's disease make it an exciting area of research. However, there are also limitations to its use in lab experiments, and further research is needed to explore its potential side effects and toxicity. Overall, this compound has significant potential for future research and development in the field of scientific research.
合成方法
The synthesis of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitroaniline and ethyl acrylate. The reaction is catalyzed by potassium carbonate in dimethylformamide, and the resulting product is then reduced with palladium on carbon in ethanol to obtain the intermediate product. This intermediate product is then treated with propargyl bromide in the presence of potassium carbonate in dimethylformamide to yield this compound.
科学研究应用
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has shown promising results in various scientific research applications. One of the primary areas of application is in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
N-[(4-methylquinazolin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)14-8-12-15-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYWNFKNXFKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)


![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)
![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)